molecular formula C20H20N4O3 B12245224 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine

4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine

Cat. No.: B12245224
M. Wt: 364.4 g/mol
InChI Key: YENOGGASRLXZPE-UHFFFAOYSA-N
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Description

4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, an oxadiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazine intermediate with an appropriate carboxylic acid derivative . The piperidine ring can be introduced via a nucleophilic substitution reaction, and the final coupling with the pyridine ring can be achieved using a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from mild room temperature reactions to high-temperature conditions in the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce different nitrogen-containing heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets or interacting with metal ions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, piperidine-containing molecules, and pyridine-based compounds. Examples include:

Uniqueness

What sets 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H20N4O3/c1-26-17-4-2-3-16(13-17)18-22-19(27-23-18)14-7-11-24(12-8-14)20(25)15-5-9-21-10-6-15/h2-6,9-10,13-14H,7-8,11-12H2,1H3

InChI Key

YENOGGASRLXZPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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